molecular formula C19H21F3N4O3 B15040279 5-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15040279
M. Wt: 410.4 g/mol
InChI Key: IUDLUMDVUPJJRR-UHFFFAOYSA-N
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Description

5-(2H-1,3-Benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring, a pyrazolopyrimidine core, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the construction of the pyrazolopyrimidine core, and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide, butylamine, and various catalysts to facilitate the reactions. Industrial production methods may employ optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2H-1,3-benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Utilized in the development of new materials with desired chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and pyrazolopyrimidine core play crucial roles in binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C19H21F3N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-butan-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H21F3N4O3/c1-3-10(2)23-18(27)13-8-17-24-12(7-16(19(20,21)22)26(17)25-13)11-4-5-14-15(6-11)29-9-28-14/h4-6,8,10,12,16,24H,3,7,9H2,1-2H3,(H,23,27)

InChI Key

IUDLUMDVUPJJRR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC4=C(C=C3)OCO4)C(F)(F)F

Origin of Product

United States

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